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Compound of Interest

Compound Name: Raltegravir

Cat. No.: B15611335

An objective guide for researchers and drug development professionals on the efficacy of
Raltegravir in suppressing HIV-1 viral load, supported by data from pivotal clinical trials.

Raltegravir, the first-in-class integrase strand transfer inhibitor (INSTI), has been a
cornerstone of antiretroviral therapy (ART). This guide provides a comprehensive comparison
of the virologic suppression rates of Raltegravir-based regimens against other key
antiretroviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIS),
protease inhibitors (PIs), and other INSTIs. The data presented is derived from major clinical
trials, offering a quantitative basis for evaluating Raltegravir's performance in treatment-naive
and treatment-experienced patient populations.

Comparative Virologic Suppression Rates

The efficacy of Raltegravir has been rigorously evaluated in numerous clinical studies. The
following tables summarize the virologic suppression rates (defined as achieving HIV-1 RNA
<50 copies/mL) of Raltegravir-based regimens in comparison to other ARTs at various time
points.

Table 1: Raltegravir vs. Efavirenz (NNRTI) in Treatment-
Naive Patients (STARTMRK Trial)
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. . Raltegravir + Efavirenz + Treatment
Timepoint .
TDFIFTC TDFIFTC Difference (95% ClI)
Week 48 86%[1][2] 82%I[1][2] 4.4% (-1.9 to 10.3)
Week 96 81%[1][3] 79%[1][3] 2% (-4 t0 9)
Week 240 71.0%][4] 61.3%][4] 9.5 (1.7 to 17.3)

TDF/FTC: Tenofovir/Emtricitabine

Table 2: Raltegravir vs. Dolutegravir (INSTI) in
Treatment-Najve Patients (SPRING-2 Trial)

. . Raltegravir + 2 Dolutegravir + 2 Adjusted
Timepoint .
NRTIs NRTIs Difference (95% ClI)
Week 48 85%I[5][6] 88%I[5][6] 2.5% (-2.2t0 7.1)
Week 96 76%[7][8] 81%[7][8] 4.5% (-1.1 to 10.0)

NRTIs: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (investigator-selected
tenofovir/emtricitabine or abacavir/lamivudine)

Table 3: Raltegravir vs. Protease Inhibitors in Treatment-

Naive Patients (ACTG A5257 Trial)

) . Raltegravir + Atazanavirlr + Darunavirlr +
Timepoint
TDFIFTC TDFIFTC TDFIFTC

Week 96 (Virologic

, 6% 12% 11%
Failure)
Week 96 (Tolerability

_ 1% 16% 5%
Failure)
Week 96 (Viral
Suppression <50 94%[9] 88%][9] 89%[9]

copies/mL)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6065510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6708907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6065510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6708907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6065510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3289997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6065510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3289997/
https://pubmed.ncbi.nlm.nih.gov/23412015/
https://pubmed.ncbi.nlm.nih.gov/23412015/
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23306000/
https://i-base.info/htb/19937
https://pubmed.ncbi.nlm.nih.gov/23306000/
https://i-base.info/htb/19937
https://pubmed.ncbi.nlm.nih.gov/24074642/
https://www.thebodypro.com/article/dolutegravir-vs-raltegravir--results-after-two-yea
https://pubmed.ncbi.nlm.nih.gov/24074642/
https://www.thebodypro.com/article/dolutegravir-vs-raltegravir--results-after-two-yea
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://i-base.info/htb/24893
https://i-base.info/htb/24893
https://i-base.info/htb/24893
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

TDF/FTC: Tenofovir/Emtricitabine; /r: ritonavir-boosted

Table 4: Raltegravir vs. Elvitegravir (INSTI) in Treatment-

Experienced Patients

Raltegravir + Pl/r + Elvitegraviric + Pllr  Treatment
2nd agent + 2nd agent Difference (95% CI)

Timepoint

Week 48 58%[10][11] 59%[10][11] 1.1% (-6.0 to 8.2)

Pl/r: ritonavir-boosted Protease Inhibitor; /c: cobicistat-boosted

Experimental Protocols

The data presented above are derived from randomized, controlled clinical trials with well-
defined methodologies.

STARTMRK Trial (NCT00370047)

This was a Phase lll, multicenter, double-blind, randomized, active-controlled, non-inferiority
study.[12] Treatment-naive HIV-1 infected adult patients with HIV-1 RNA greater than 5000
copies/mL were randomized to receive either Raltegravir (400 mg twice daily) or Efavirenz
(600 mg once daily), each in combination with a fixed-dose combination of
tenofovir/emtricitabine. The primary endpoint was the proportion of patients with HIV-1 RNA
levels less than 50 copies/mL at week 48.[12] The study continued for 240 weeks.[4][13]

SPRING-2 Trial (NCT01227824)

This was a 96-week, Phase Ill, randomized, double-blind, active-controlled, non-inferiority
study.[5][7] Treatment-naive adults with HIV-1 infection and HIV-1 RNA concentrations of 1000
copies per mL or more were randomized (1:1) to receive either Dolutegravir (50 mg once daily)
or Raltegravir (400 mg twice daily), plus investigator-selected tenofovir/emtricitabine or
abacavir/lamivudine.[7] The primary endpoint was the proportion of patients with an HIV-1 RNA
value of less than 50 copies per mL at 48 weeks.[5]

ACTG A5257 Trial (NCT00811954)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://i-base.info/htb/15470
https://pubmed.ncbi.nlm.nih.gov/22015077/
https://i-base.info/htb/15470
https://pubmed.ncbi.nlm.nih.gov/22015077/
https://www.merck.com/news/isentress-raltegravir-in-combination-therapy-demonstrated-long-term-efficacy-safety-and-tolerability-in-previously-untreated-adult-patients-with-hiv-1-for-up-to-240-weeks/
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://www.merck.com/news/isentress-raltegravir-in-combination-therapy-demonstrated-long-term-efficacy-safety-and-tolerability-in-previously-untreated-adult-patients-with-hiv-1-for-up-to-240-weeks/
https://pubmed.ncbi.nlm.nih.gov/23412015/
https://www.merck.com/news/fda-approves-new-u-s-labeling-for-isentress-raltegravir-to-include-240-week-results-from-startmrk-study-of-isentress-containing-regimen-in-previously-untreated-hiv-1-infected-adult-patients/
https://pubmed.ncbi.nlm.nih.gov/23306000/
https://pubmed.ncbi.nlm.nih.gov/24074642/
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24074642/
https://pubmed.ncbi.nlm.nih.gov/23306000/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

This was a Phase lll, randomized, open-label trial comparing three non-nucleoside reverse

transcriptase inhibitor-sparing regimens.[14] HIV-1—-infected, treatment-naive adults with

plasma HIV-1 RNA >1000 copies/mL were randomly assigned to receive Raltegravir (400 mg

twice daily), ritonavir-boosted Atazanavir (300/100 mg once daily), or ritonavir-boosted

Darunavir (800/100 mg once daily), all in combination with tenofovir/emtricitabine.[9][14] The

primary endpoint was a composite of virologic failure or discontinuation for toxicity over 96

weeks.[9]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of Raltegravir and the general

workflow of the clinical trials discussed.
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Caption: Mechanism of Action of Raltegravir.
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Caption: Generalized Clinical Trial Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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